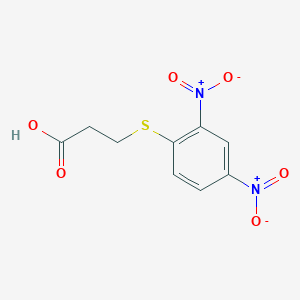
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid, also known as DNPS-Pro, is a chemical compound used in scientific research. It is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and cellular metabolism. DNPS-Pro is synthesized using a specific method and has various applications in scientific research. In
Aplicaciones Científicas De Investigación
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid has various applications in scientific research. It is commonly used as a reagent to detect free sulfhydryl groups in proteins and peptides. 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid reacts with sulfhydryl groups to form a yellow-colored product, which can be quantified using spectrophotometry. This method is widely used to determine the number and location of free sulfhydryl groups in proteins and peptides.
Mecanismo De Acción
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid reacts with sulfhydryl groups in proteins and peptides to form a stable adduct. The reaction is specific to sulfhydryl groups and does not react with other functional groups. The reaction mechanism involves the nucleophilic attack of the sulfhydryl group on the dinitrophenyl group of 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid, resulting in the formation of a thioether linkage.
Biochemical and Physiological Effects:
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid does not have any direct biochemical or physiological effects. It is a reagent used to detect free sulfhydryl groups in proteins and peptides. The detection of sulfhydryl groups is important in understanding the structure and function of proteins and peptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid has several advantages as a reagent for detecting sulfhydryl groups. It is easy to use, has high sensitivity, and can be quantified using spectrophotometry. However, 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid has some limitations, including its specificity for sulfhydryl groups and the potential for interference from other compounds in the sample.
Direcciones Futuras
There are several future directions for the use of 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid in scientific research. One area of interest is the development of new methods for detecting sulfhydryl groups in proteins and peptides. Another area of interest is the use of 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid in the study of protein-protein interactions and protein folding. Additionally, 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid could be used in the development of new drugs that target sulfhydryl groups in proteins. Overall, 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid is a valuable reagent in scientific research and has many potential applications in the future.
Métodos De Síntesis
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid is synthesized using a specific method that involves the reaction of 2,4-dinitrophenylhydrazine with S-tert-butyl 3-mercaptopropionate. The resulting product is then treated with trifluoroacetic acid to yield 3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid. The synthesis method has been optimized to ensure high yield and purity of the compound.
Propiedades
Nombre del producto |
3-({2,4-Dinitrophenyl}sulfanyl)propanoic acid |
|---|---|
Fórmula molecular |
C9H8N2O6S |
Peso molecular |
272.24 g/mol |
Nombre IUPAC |
3-(2,4-dinitrophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H8N2O6S/c12-9(13)3-4-18-8-2-1-6(10(14)15)5-7(8)11(16)17/h1-2,5H,3-4H2,(H,12,13) |
Clave InChI |
WRABUSWKVRCOCO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCCC(=O)O |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)


![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)

![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)
![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)


![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)



![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)